Home > Products > Screening Compounds P118261 > Lenalidomide-PEG3-propargyl
Lenalidomide-PEG3-propargyl -

Lenalidomide-PEG3-propargyl

Catalog Number: EVT-14915372
CAS Number:
Molecular Formula: C22H27N3O6
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-PEG3-propargyl is a synthetic compound that combines lenalidomide, a well-established immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This design aims to enhance the solubility and bioavailability of lenalidomide, making it particularly beneficial for applications in targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs) . The compound is classified as a derivative of lenalidomide, which itself is a second-generation immunomodulatory drug used primarily for treating multiple myeloma and certain blood disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenalidomide-PEG3-propargyl involves several key steps:

  1. Synthesis of Lenalidomide: This foundational step typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride .
  2. Attachment of PEG Linker: The polyethylene glycol linker is introduced to the lenalidomide molecule through a series of reactions designed to ensure proper conjugation without compromising the biological activity of the drug.
  3. Introduction of Propargyl Group: The propargyl group is added to the PEGylated lenalidomide via a reaction with propargyl bromide under basic conditions, facilitating further functionalization .

These synthetic routes are often optimized for industrial production, focusing on high yield and purity while employing automated reactors to ensure consistent quality .

Molecular Structure Analysis

Structure and Data

Lenalidomide-PEG3-propargyl has the molecular formula C23H27N3O7C_{23}H_{27}N_{3}O_{7} and a molecular weight of 457.5 g/mol . The structure integrates the core lenalidomide framework with a PEG chain and a terminal propargyl group, which enhances its solubility and provides sites for further chemical modifications.

Structural Features

  • Core Structure: Derived from lenalidomide, which features an isoindoline backbone.
  • PEG Linker: A hydrophilic chain that improves solubility in aqueous environments.
  • Propargyl Group: A terminal alkyne that allows for click chemistry applications, facilitating further conjugation with other biomolecules or targeting agents.
Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide-PEG3-propargyl can undergo various chemical reactions:

  1. Oxidation: Particularly at the propargyl group, which can lead to the formation of carboxylic acids.
  2. Reduction: The nitro group in lenalidomide can be reduced to form amines.
  3. Substitution: The propargyl group can participate in substitution reactions, notably in click chemistry applications using azides .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Palladium on carbon (Pd/C) and hydrogen gas.
  • Substitution Agents: Copper(I) bromide and sodium ascorbate for click reactions .
Mechanism of Action

Lenalidomide-PEG3-propargyl exerts its biological effects through several mechanisms:

  1. Immunomodulation: Lenalidomide enhances T cell activity and natural killer cell function, contributing to its antitumor effects.
  2. Protein Degradation: In PROTAC applications, this compound recruits E3 ubiquitin ligases, promoting the ubiquitination and degradation of specific target proteins such as IKZF1 and IKZF3, which are crucial for modulating immune responses .
  3. Signal Transduction Modulation: It influences various signaling pathways involved in cell proliferation and apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 457.5 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Chemical Properties

The compound's solubility is significantly enhanced due to the PEG moiety, making it suitable for various biological applications. Its ability to undergo oxidation, reduction, and substitution reactions allows it to be versatile in chemical synthesis .

Applications

Lenalidomide-PEG3-propargyl has several scientific uses:

  1. Chemistry: Utilized in synthesizing PROTACs aimed at targeted protein degradation.
  2. Biology: Employed in studies related to protein-protein interactions and cellular signaling pathways.
  3. Medicine: Explored for its potential in targeted drug delivery systems, particularly in cancer therapy .
  4. Industry: Used in developing advanced materials and nanotechnology applications due to its unique chemical properties .

This compound exemplifies how modifications to existing drugs can enhance their therapeutic potential while providing new avenues for research in medicinal chemistry.

Introduction to Lenalidomide-PEG3-Propargyl in Targeted Protein Degradation

Rationale for Cereblon-Targeting Ligand-Linker Conjugates in PROTAC Design

Cereblon (CRBN), a substrate receptor component of the CRL4 ubiquitin ligase complex, has emerged as a preferred E3 ligase in PROTAC development due to several intrinsic advantages:

  • Ubiquitous tissue expression enabling broad therapeutic applicability
  • High-affinity small-molecule ligands (IMiDs) with established safety profiles
  • Proven degradation capability across diverse target classes, including transcription factors and kinases [1] [6]

The molecular glue mechanism of IMiDs like lenalidomide induces neosubstrate recruitment to CRBN, but PROTACs require precise spatial orientation between target protein and E3 ligase. Lenalidomide-PEG3-propargyl addresses this through its bifunctional design:

  • The lenalidomide moiety maintains high-affinity CRBN binding (Kd ≈ 100-250 nM)
  • The propargyl terminus enables click chemistry conjugation to target-binding warheads
  • The PEG3 linker bridges these domains while providing critical flexibility and solubility [3] [4] [10]

Table 1: Comparative Advantages of Cereblon-Targeting Ligand-Linker Conjugates

Linker TypeRigidity/FlexibilitySynthetic AccessibilityDegradation EfficiencyKey Limitations
Alkyl ChainsHigh rigidityStraightforward synthesisVariable (target-dependent)Limited solubility, suboptimal ternary complex formation
PEG-Based (PEG3)Balanced flexibilityModerate complexityEnhanced for diverse targetsPotential immunogenicity at high MW
Aromatic/ArylHigh rigidityComplex synthesisHigh for specific targetsPoor solubility, metabolic instability
PEG3-PropargylOptimized flexibilityHigh modularityBroadly efficientRequires specialized conjugation chemistry

Structural Evolution from Lenalidomide to Propargyl-Functionalized Derivatives

The transformation from the parent drug lenalidomide to functionalized PROTAC components represents a deliberate medicinal chemistry strategy:

Core Pharmacophore Conservation:

  • Preserved glutarimide ring maintaining critical hydrogen bonding with CRBN (His378, Trp380)
  • Intact phthalimide moiety enabling neosubstrate recruitment dynamics
  • Retention of the 4-amino group essential for CRBN binding affinity [1] [6]

Strategic Positional Modifications:

  • C4/C5/C6 substitutions: Early derivatives explored halogenation (fluoro, chloro, bromo) at these positions, revealing that C6 modifications optimally balance neosubstrate selectivity and degradation efficiency. 6-Fluoro-lenalidomide demonstrated enhanced degradation of therapeutic targets (IKZF1/3, CK1α) while reducing off-target degradation (SALL4) [6]
  • Exit vector optimization: Conversion of the phthalimide nitrogen to a conjugation handle via alkylation or carbonyl activation, enabling linker attachment without disrupting CRBN binding
  • Propargyl integration: Installation of the terminal alkyne functionality (-C≡CH) permits copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating rapid PROTAC assembly with diverse target ligands [3] [10]

Table 2: Structural Evolution of Lenalidomide Derivatives for PROTAC Applications

DerivativeKey Structural FeaturesCRBN Binding AffinityPrimary Application
Lenalidomide (Parent)Unmodified phthalimide/glutarimideKd ≈ 250 nMIMiD therapy, molecular glue
5-Aminomethyl-lenalidomide-CH₂NH₂ at C5 positionComparable to parentEarly PROTAC conjugation
6-Fluoro-lenalidomideF substitution at C6≈1.5-fold enhancedSelective IKZF1/3 degradation
4-Aminomethyl-lenalidomide-HCl-CH₂NH₂·HCl at C4Slight reductionAlternative conjugation vector
Lenalidomide-PEG7-propargylExtended PEG spacer + terminal alkyneMaintainedFlexible PROTAC assembly
Lenalidomide-PEG3-propargylOptimized PEG3 spacer + terminal alkyneMaintainedBalanced PK/PD properties

Role of PEG3 Linkers in Optimizing Pharmacokinetic and Pharmacodynamic Profiles

The polyethylene glycol spacer in Lenalidomide-PEG3-propargyl serves multiple critical functions beyond simple molecular connection:

Conformational Optimization:

  • Enhanced ternary complex formation: The PEG3 chain (8 atoms, ~15Å) provides sufficient distance and rotational freedom (12 rotatable bonds) to accommodate diverse protein-protein interfaces, facilitating optimal positioning between CRBN and target proteins
  • Reduced steric clashes: MD simulations of PROTAC ternary complexes demonstrate that PEG linkers minimize unfavorable contacts between E3 ligase and target protein surfaces compared to rigid alkyl or aryl linkers [4] [8]
  • Controlled lysine presentation: Ensures positioning of surface lysines on the target protein within the ubiquitination zone (20-40Å from E2~Ub active site), a critical determinant of degradation efficiency [8]

Pharmacokinetic Modulation:

  • Solubility enhancement: The hydrophilic PEG spacer counterbalances the hydrophobic nature of lenalidomide and target-binding warheads, improving aqueous solubility (logP reduction ≈1.5-2 units)
  • Plasma concentration stability: Continuous infusion studies of PEGylated lenalidomide analogs demonstrate reduced Cmax/Cmin ratios (from >5:1 to <2:1), minimizing peak-related hematologic toxicity while maintaining therapeutic concentrations >25 ng/mL [9]
  • Mitigated efflux transport: Unlike peptide linkers, PEG spacers show reduced recognition by P-glycoprotein (P-gp) efflux pumps, potentially improving cellular uptake and reducing efflux-mediated resistance [4]

Synthetic and Pharmacodynamic Advantages:

  • Spacer length optimization: Comparative studies reveal PEG3 provides the optimal balance between PROTAC size (<1 kDa) and degradation efficiency. Shorter linkers (PEG1-2) restrict complex formation, while longer spacers (PEG7+) increase molecular weight without commensurate efficacy gains
  • Bioorthogonal conjugation: The terminal propargyl group enables efficient, high-yielding conjugation to azide-functionalized warheads under mild conditions, facilitating PROTAC library synthesis
  • Proteolytic stability: Ether bonds within PEG spacers resist enzymatic cleavage more effectively than ester-containing linkers, enhancing in vivo stability [4] [10]

Table 3: Impact of PEG3 Linker on PROTAC Properties

PropertyWithout PEG SpacerWith PEG3 SpacerFunctional Impact
Molecular WeightTypically <700 DaIncreases by ~200 DaMaintains drug-like properties while enabling bifunctionality
Polar Surface Area (Ų)Low (<100)Moderate increase (≈140-160)Enhanced solubility without compromising membrane permeability
Rotatable BondsLimited (<8)12 in PEG3-propargylFacilitates optimal ternary complex geometry
logD (7.4)High (>3)Reduced by 1-1.5 unitsImproved solubility and distribution
In Vivo ClearanceRapid (T½ <2h)Extended (T½ ≈4-6h)More stable target engagement
Ternary Complex Residence TimeOften suboptimalOptimized spatial dynamicsEnhanced degradation efficiency (DC₅₀ improvements 5-10x)

Properties

Product Name

Lenalidomide-PEG3-propargyl

IUPAC Name

3-[3-oxo-7-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C22H27N3O6/c1-2-9-29-11-13-31-14-12-30-10-8-23-18-5-3-4-16-17(18)15-25(22(16)28)19-6-7-20(26)24-21(19)27/h1,3-5,19,23H,6-15H2,(H,24,26,27)

InChI Key

VEEAFSRAZKLHAJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.